molecular formula C23H24ClFO3 B11642370 6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one

6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B11642370
M. Wt: 402.9 g/mol
InChI Key: PKLJPHWDUJXXLG-UHFFFAOYSA-N
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Description

6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of scalable reaction conditions and purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and related heterocyclic compounds such as quinolones and quinazolines .

Uniqueness

What sets 6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H24ClFO3

Molecular Weight

402.9 g/mol

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-3-hexyl-4-methylchromen-2-one

InChI

InChI=1S/C23H24ClFO3/c1-3-4-5-6-7-18-15(2)19-12-20(24)22(13-21(19)28-23(18)26)27-14-16-8-10-17(25)11-9-16/h8-13H,3-7,14H2,1-2H3

InChI Key

PKLJPHWDUJXXLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)F)Cl)C

Origin of Product

United States

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